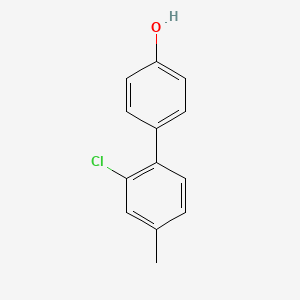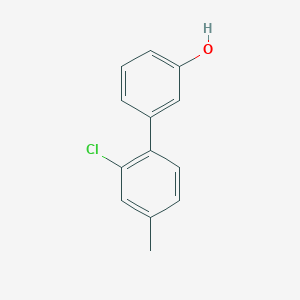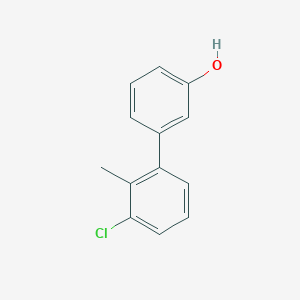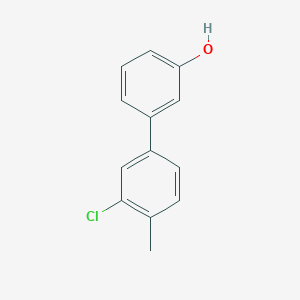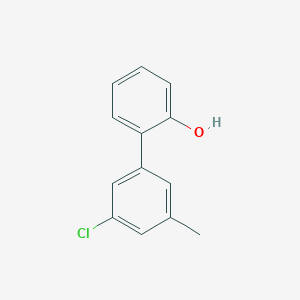
3-(3-Chloro-5-methylphenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Chloro-5-methylphenyl)phenol, 95% (3-CMPP), is a synthetic phenol compound with numerous applications in research and industry. It is a white crystalline solid with a melting point of 86-89°C and a boiling point of 230-232°C. 3-CMPP is used as an intermediate in the synthesis of various other compounds and as a starting material in the production of polymers and other materials. It is also used in the production of pharmaceuticals, dyes, and other products.
Wirkmechanismus
3-(3-Chloro-5-methylphenyl)phenol, 95% is a phenol compound, meaning it has a phenolic group attached to a hydrocarbon chain. This phenolic group is capable of forming hydrogen bonds with other molecules, which allows it to act as a nucleophile in reactions. It is also capable of forming resonance structures with other molecules, which can increase its reactivity.
Biochemical and Physiological Effects
3-(3-Chloro-5-methylphenyl)phenol, 95% is not known to have any significant biochemical or physiological effects. It is not known to be toxic to humans or animals, and it is not known to have any adverse effects on the environment.
Vorteile Und Einschränkungen Für Laborexperimente
3-(3-Chloro-5-methylphenyl)phenol, 95% has several advantages for use in laboratory experiments. It is a relatively stable compound, with a melting point of 86-89°C and a boiling point of 230-232°C. It is also relatively inexpensive, making it a cost-effective option for research applications. Additionally, it is relatively easy to synthesize and can be used as a building block for the synthesis of other compounds.
However, 3-(3-Chloro-5-methylphenyl)phenol, 95% also has some limitations for use in laboratory experiments. It is a relatively reactive compound, which means it can react with other compounds and cause unwanted side reactions. It is also not very soluble in water, which can make it difficult to use in aqueous solutions.
Zukünftige Richtungen
There are several potential future directions for research involving 3-(3-Chloro-5-methylphenyl)phenol, 95%. One potential direction is to explore its use as a building block in the synthesis of other compounds. Another potential direction is to explore its potential applications in the production of pharmaceuticals, dyes, and other products. Additionally, further research could be done to explore its potential biochemical and physiological effects. Finally, further research could be done to explore its potential environmental effects and its potential for toxicity.
Synthesemethoden
3-(3-Chloro-5-methylphenyl)phenol, 95% can be synthesized through several different methods. One method is to react 3-chloro-4-methylphenol with acetic anhydride in the presence of an acid catalyst. This reaction produces 3-(3-Chloro-5-methylphenyl)phenol, 95% and acetic acid as the main products. Another method is to react 3-chloro-4-methylphenol with formaldehyde in the presence of an acid catalyst. This reaction produces 3-(3-Chloro-5-methylphenyl)phenol, 95% and formic acid as the main products.
Wissenschaftliche Forschungsanwendungen
3-(3-Chloro-5-methylphenyl)phenol, 95% has many applications in scientific research. It is used as a building block in the synthesis of various other compounds, such as 2-chloro-3-methylphenol, 3-chloro-5-methylphenol, and 3-chloro-4-methylphenol. It is also used as a starting material for the production of polymers and other materials. In addition, 3-(3-Chloro-5-methylphenyl)phenol, 95% is used in the production of pharmaceuticals, dyes, and other products.
Eigenschaften
IUPAC Name |
3-(3-chloro-5-methylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO/c1-9-5-11(7-12(14)6-9)10-3-2-4-13(15)8-10/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSPGUWDQOBWXAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Cl)C2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20683511 |
Source


|
| Record name | 3'-Chloro-5'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20683511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261896-12-1 |
Source


|
| Record name | 3'-Chloro-5'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20683511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






